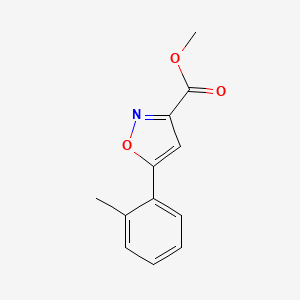

Éster metílico del ácido 5-o-tolilisoxazol-3-carboxílico

Descripción general

Descripción

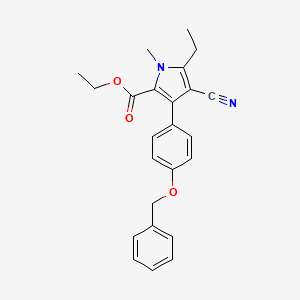

“5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is a chemical compound that has been used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of diethyl oxalate or dimethyl oxalate with t-BuONa in THF .Molecular Structure Analysis

The molecular structure of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is represented by the formula C6H7NO3 . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum indicates the formation of a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis

The chemical reactions involving “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” include Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical and Chemical Properties Analysis

The molecular weight of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is 141.1247 .Aplicaciones Científicas De Investigación

Agente Antituberculoso

El compuesto Metil 5-(o-Tolyl)isoxazol-3-carboxilato se ha utilizado en la síntesis de derivados basados en urea/tiourea que exhiben una potente actividad antituberculosa (TB). Estos derivados han mostrado actividad sub µg/mL contra Mycobacterium tuberculosis H37Rv, lo que indica un nuevo quimiotipo prometedor para el tratamiento de la TB .

Descubrimiento de Fármacos

Los andamios de isoxazol, como los derivados del Metil 5-(o-Tolyl)isoxazol-3-carboxilato, son unidades cruciales en la investigación de descubrimiento de fármacos. Se han incorporado a varios fármacos con diversas actividades biológicas, incluidos agentes anticancerígenos, inhibidores de HDAC, antioxidantes, antibacterianos y antimicrobianos .

Síntesis de Farmacóforos

El compuesto sirve como intermedio en la síntesis de farmacóforos. Por ejemplo, se puede ciclizar para producir otros derivados de isoxazol que luego se pueden reaccionar aún más para producir compuestos como carbohidrazidas, que tienen posibles aplicaciones farmacológicas .

Selectividad en la Síntesis Química

El Metil 5-(o-Tolyl)isoxazol-3-carboxilato se puede utilizar en la síntesis química donde la selectividad es una preocupación. La estructura del compuesto permite transformaciones selectivas, lo que es un aspecto significativo de la síntesis de isoxazoles con las propiedades deseadas .

Optimización de la Potencia Antituberculosa

Se ha encontrado que la presencia de un residuo de halógeno en la posición meta/para y un grupo metoxi en la posición orto del anillo de isoxazol es óptima para mejorar la potencia antituberculosa. Esto sugiere que el Metil 5-(o-Tolyl)isoxazol-3-carboxilato podría modificarse para mejorar su eficacia como agente antituberculoso .

Desarrollo de Farmacóforos Heterocíclicos

Como compuesto heterocíclico, el Metil 5-(o-Tolyl)isoxazol-3-carboxilato contribuye al desarrollo de nuevos farmacóforos que se pueden utilizar en el diseño de fármacos dirigidos a diversas enfermedades debido a su versátil estructura química .

Mecanismo De Acción

Target of Action

The primary target of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester, also known as Methyl 5-(o-Tolyl)isoxazole-3-carboxylate, is Mycobacterium tuberculosis (Mtb), the causative agent of Tuberculosis (TB) .

Mode of Action

The compound interacts with Mtb by inhibiting its growth and proliferation It is known that the compound’s efficacy is enhanced when it contains halogen substituents .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the growth and proliferation of Mtb . The compound interferes with these pathways, leading to the inhibition of Mtb growth. The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests that it may have favorable bioavailability

Result of Action

The result of the compound’s action is the inhibition of Mtb growth, making it a promising anti-TB agent . It has shown potent in vitro activity against both DS and DR Mtb . Moreover, cell viability tests against Vero cells have shown that these compounds are devoid of significant toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents, such as halogens, can enhance the compound’s anti-TB activity . .

Safety and Hazards

Direcciones Futuras

The future directions for “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” could involve its use in the development of new chemotherapeutics active against drug-resistant Mycobacterium tuberculosis . The compound has shown potential as an anti-TB agent, with some derivatives displaying potent in vitro activity not only against drug-susceptible Mtb H37Rv but also against drug-resistant Mtb .

Propiedades

IUPAC Name |

methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGSQUNSSLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)